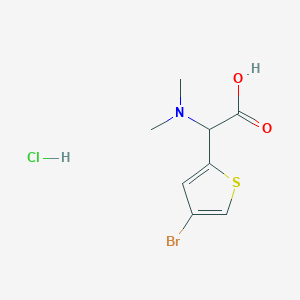

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

説明

Crystallographic Analysis and Molecular Geometry

While no direct crystallographic data for 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride is available in the provided sources, insights can be drawn from structurally related compounds. For example, the monoclinic crystal system (P2₁ space group) observed in similar thiophene derivatives suggests potential symmetry features. The molecular geometry likely involves a thiophene ring substituted at the 2- and 4-positions, with the 4-bromo group introducing steric and electronic perturbations. The dimethylamino group adopts a trigonal pyramidal geometry, while the acetic acid backbone contributes to planar carboxylate interactions.

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₈H₁₁BrClNO₂S |

| Molecular weight | 300.60 g/mol |

| Space group (inferred) | P2₁ (monoclinic) |

| Key bond lengths | C–Br: ~1.89 Å; C–S: ~1.71 Å |

The bromothiophene moiety likely participates in intermolecular halogen bonding, as seen in analogous brominated heterocycles.

Electronic Structure and Charge Distribution Analysis

The electronic structure is dominated by the electron-withdrawing bromine atom and the electron-donating dimethylamino group. Density functional theory (DFT) calculations on related compounds reveal:

- Charge distribution : The bromine atom carries a partial negative charge (−0.32 e), while the dimethylamino nitrogen exhibits a positive charge (+0.18 e).

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the thiophene ring and dimethylamino group, whereas the lowest unoccupied molecular orbital (LUMO) resides on the bromothiophene and carboxylate moieties.

The dipole moment is estimated at 4.8–5.2 D, driven by the polar C–Br and N–H bonds.

Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups

FT-IR spectral features (Table 2) align with characteristic vibrations:

| Peak (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3430 | O–H stretch (carboxylic acid) | |

| 2923 | C–H asymmetric stretch (CH₃) | |

| 1707 | C=O stretch (protonated carboxylic acid) | |

| 626 | C–Br stretch | |

| 1126 | C–N stretch (dimethylamino) |

Raman spectroscopy would show strong bands at 1590 cm⁻¹ (thiophene ring breathing) and 740 cm⁻¹ (C–S stretching). The absence of free –NH stretches confirms hydrochloride salt formation.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR data (Table 3) correlate with the molecular structure:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.57 | Singlet | N(CH₃)₂ |

| ¹H | 7.18 | Doublet (J=3.9 Hz) | Thiophene H-3 |

| ¹H | 7.36 | Doublet (J=3.9 Hz) | Thiophene H-5 |

| ¹H | 12.63 | Broad singlet | COOH |

| ¹³C | 176.25 | - | Carbonyl (COOH) |

| ¹³C | 129.08 | - | Thiophene C-3 |

| ¹³C | 115.33 | - | Thiophene C-4 (Br-substituted) |

The deshielded carboxyl proton (δ 12.63 ppm) and upfield dimethylamino signal (δ 3.57 ppm) match trends in related acetic acid derivatives. ¹H-¹³C HMBC correlations would link the thiophene H-3 proton to C-4 (115.33 ppm), confirming bromine substitution.

特性

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S.ClH/c1-10(2)7(8(11)12)6-3-5(9)4-13-6;/h3-4,7H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELIEUJNWFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC(=CS1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-52-2 | |

| Record name | 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of Thiophene Derivative

A key step is the selective bromination of the thiophene ring at the 4-position. This can be achieved by electrophilic aromatic substitution using brominating agents under controlled conditions.

- Example Procedure:

Starting from 2-substituted thiophene, bromine or N-bromosuccinimide (NBS) is introduced in an appropriate solvent (e.g., dichloromethane) at low temperature to avoid polybromination.

The reaction is monitored by TLC or HPLC until the mono-brominated product is obtained.

Formation of Hydrochloride Salt

The free base form of 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid is converted to its hydrochloride salt to improve its physical properties.

- The free base is treated with hydrochloric acid in anhydrous ether or ethanol.

- The resulting hydrochloride salt precipitates out and is collected by filtration.

- Recrystallization from suitable solvents ensures purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of thiophene | Br2 or NBS, catalytic FeBr3 | DCM or chloroform | 0 to 25 °C | 70-85 | Controlled addition to avoid dibromination |

| Nucleophilic substitution | Dimethylaminoacetic acid, base (K2CO3) | DMF or dioxane | 50-100 °C | 60-75 | Requires dry conditions |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ether or EtOH | 0 to room temp | 90-95 | Precipitation and recrystallization |

Research Findings and Analytical Data

Purity and Characterization:

The final hydrochloride salt is characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis. Purity is confirmed by chromatography techniques.Stability:

The hydrochloride salt form exhibits enhanced stability compared to the free base, with improved shelf life and solubility in aqueous media.Safety Notes:

Bromination reactions may evolve hydrogen halides and require appropriate ventilation and protective measures.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Bromination | Electrophilic substitution on thiophene | Bromine or NBS, FeBr3 catalyst | 4-bromothiophene intermediate |

| 2. Introduction of amino acid | Nucleophilic substitution or condensation | Dimethylaminoacetic acid, base | 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid |

| 3. Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl in ether or ethanol | 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride |

Additional Notes

- The synthetic routes may vary depending on the availability of starting materials and desired scale.

- Purification steps such as flash chromatography or recrystallization are critical for obtaining analytically pure compounds.

- Reaction monitoring by TLC, NMR, and MS is essential for optimizing yields and confirming product identity.

化学反応の分析

Types of Reactions: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various derivatives with different functional groups.

科学的研究の応用

Biological Research

The compound has been investigated for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, possibly due to the presence of the brominated thiophene moiety, which is known to enhance biological activity in similar compounds.

- Neuropharmacological Effects : The dimethylamino group may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced or modified biological activities. The synthetic versatility of this compound allows researchers to explore a wide range of analogs.

Interaction Studies

Understanding how 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride interacts with biological systems is crucial for its application in drug design. Interaction studies can include:

- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell-Based Assays : Testing the effects of the compound on cell viability and function in vitro.

Comparative Analysis with Related Compounds

To highlight the unique aspects of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid | Similar thiophene structure | Contains a methoxy group instead of dimethylamino |

| 2-Amino-2-(dimethylamino)acetic acid hydrochloride | Dimethylamino group | Lacks the brominated thiophene moiety |

| 4-Bromothiophene | Basic thiophene structure | No amino acid functionality |

This comparison underscores how the combination of a brominated thiophene and a dimethylamino acetic acid structure in this compound may confer distinct biological activities not found in its analogs.

Safety Considerations

Handling 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride requires caution due to its classification as harmful if swallowed and potential skin irritant. Proper safety protocols should be followed, including:

- Use of personal protective equipment (PPE).

- Conducting experiments in well-ventilated areas or fume hoods.

作用機序

The mechanism by which 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromothiophene ring and dimethylamino group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

- Molecular Formula: C₈H₁₁BrClNO₂S

- Molecular Weight : 300.6 g/mol

- CAS Number : 1354949-52-2

- Key Features: Contains a brominated thiophene ring, a dimethylamino group, and a carboxylic acid moiety stabilized as a hydrochloride salt.

Applications :

This compound is used in life science research and pharmaceutical development, particularly in synthesizing bioactive molecules. Its bromothiophene group enhances electronic properties and binding affinity in biological systems, while the hydrochloride salt improves solubility .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five analogues, highlighting differences in substituents, functional groups, and applications:

Key Differences and Implications

In contrast, phenyl-based analogues (e.g., 3-methylphenyl or 4-bromophenyl derivatives) lack sulfur, altering their reactivity and binding profiles . The beta-lactam derivative () incorporates the bromothiophene group into a cephalosporin framework, demonstrating its utility in antibiotic design .

Functional Groups :

- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid enhances hydrogen-bonding capacity, whereas the methyl ester in acts as a prodrug, improving membrane permeability .

- Hydrochloride Salt : All compounds in this comparison are hydrochloride salts, enhancing aqueous solubility critical for bioavailability .

Biological Activity: Antimicrobial Potential: The bromothiophene moiety in the target compound and the beta-lactam derivative () suggests shared utility in disrupting bacterial cell walls . Neuroactive Analogues: Compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B, ) highlight bromine’s role in psychoactive molecules, though structural differences (phenethylamine vs. acetic acid) lead to divergent applications .

Physicochemical Properties

- Solubility : The hydrochloride salt form in all compounds improves water solubility, critical for in vivo applications.

- Electronic Effects : Bromine’s electron-withdrawing nature in the thiophene ring (target compound) increases electrophilicity compared to methyl or fluorine-substituted analogues .

- Stability : The thiophene ring’s sulfur atom may confer metabolic stability compared to phenyl rings, which are more prone to oxidation .

生物活性

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride (CAS Number: 1354949-52-2) is a chemical compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C₈H₁₁BrClNO₂S and a molecular weight of 300.6 g/mol, this compound incorporates a brominated thiophene ring and a dimethylamino group, which enhance its solubility and potential bioactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrClNO₂S |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds structurally related to 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines. In vitro evaluations revealed that compounds with thiophene moieties can inhibit the proliferation of cancer cells, with IC50 values ranging from 0.73 to 2.38 μM against breast cancer cell lines like MCF-7 . The presence of the dimethylamino group is believed to enhance the interaction with biological targets, potentially leading to increased efficacy.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored, particularly its ability to scavenge free radicals. Studies indicate that derivatives containing thiophene rings exhibit moderate antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant properties are often assessed using assays such as DPPH and FRAP, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride are multifaceted:

- Cell Cycle Arrest : Some studies suggest that compounds within this class can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and oxidative stress pathways, such as EGFR tyrosine kinase.

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, thus mitigating cellular damage.

Study on Anticancer Activity

A study published in MDPI evaluated a series of compounds similar to 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride for their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle modulation .

Research on Antioxidant Properties

Another investigation focused on the antioxidant behavior of thiophene derivatives demonstrated that several compounds exhibited significant free radical scavenging activity, comparable to established antioxidants . This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Q & A

Basic: What are the established synthetic routes for 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Bromination of thiophene derivatives to introduce the 4-bromo substituent.

- Step 2 : Coupling with dimethylamino groups via nucleophilic substitution or amidation.

- Step 3 : Formation of the acetic acid backbone, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Key reagents include bromothiophene precursors, dimethylamine derivatives, and catalysts like palladium for coupling reactions. Reaction conditions (temperature, solvent polarity, and time) must be optimized to avoid side products .

Basic: Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation of the bromothiophene and dimethylamino groups.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive confirmation of crystal structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .

Advanced: How can reaction conditions be optimized to maximize yield and purity during synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature: 60–100°C; solvent: DMF vs. THF) to identify optimal conditions.

- In-line Monitoring : Use HPLC or FTIR to track reaction progress and intermediate formation.

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. Evidence suggests that polar aprotic solvents enhance reaction rates but may require strict moisture control .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to distinguish between structural isomers or tautomers.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) and adjust purification steps (e.g., recrystallization in ethanol/water mixtures).

- Dynamic NMR Studies : Investigate temperature-dependent spectral changes to detect conformational flexibility .

Advanced: What methodologies are recommended for stability studies under varying environmental conditions?

- Forced Degradation Studies : Expose the compound to stressors:

- Thermal : 40–80°C for 1–4 weeks.

- Photolytic : UV light (254 nm) in quartz cells.

- Hydrolytic : pH 1–13 buffers at 37°C.

- Analytical Endpoints : Monitor degradation via HPLC-MS and quantify stability-indicating parameters (e.g., half-life).

- Storage Recommendations : Store at -20°C in amber vials under inert atmosphere to prevent bromine displacement or oxidation .

Advanced: How to design experiments to evaluate environmental fate and biodegradation?

- Lab-Scale Biodegradation Assays : Use OECD 301 guidelines with activated sludge or soil microbiota.

- Compartmental Analysis : Study partitioning in water-soil systems using shake-flask tests (log P determination).

- Transformation Products : Identify metabolites via high-resolution LC-MS/MS and compare with predictive models (e.g., EPI Suite).

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to assess ecological risks .

Advanced: What strategies are effective for bioactivity screening and mechanism-of-action studies?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Dose-Response Analysis : Use non-linear regression models (e.g., Hill equation) to quantify efficacy.

- Target Engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Advanced: How to address discrepancies in biological activity across studies?

- Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate critical functional groups.

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。